Cas no 879-37-8 (2-(1H-indol-3-yl)acetamide)

2-(1H-indol-3-yl)acetamide structure
2-(1H-indol-3-yl)acetamide structure
상품 이름:2-(1H-indol-3-yl)acetamide
CAS 번호:879-37-8
MF:C10H10N2O
메가와트:174.199202060699
MDL:MFCD00005641
CID:40179
PubChem ID:24857238

2-(1H-indol-3-yl)acetamide 화학적 및 물리적 성질

이름 및 식별자

    • Indole-3-acetamide
    • 1H-Indol-3-ylacetamide
    • 1H-Indole-3-acetamide
    • 2-(1H-INDOL-3-YL)ACETAMIDE
    • INDOLE-3-ACETAMIDE CRYSTALLINE
    • 3-Indoleacetamide
    • 3-Indolylacetamide
    • NSC 1969
    • Indoleacetamide
    • (indol-3-yl)acetamide
    • C10H10N2O
    • 1-Indole-3-acetamide
    • 2-(3-Indolyl)acetamide
    • (1H-indol-3-yl)acetamide
    • Indole-3-acetamide (8CI)
    • O9SEW65XW3
    • Indole-3-acetamide (6CI,8CI)
    • ZOAMBXDOGPRZLP-UHFFFAOYSA-N
    • 2-indol-3-ylacetamide
    • TSR
    • PubChem7350
    • 1H-indol-3-yl-acetamide
    • 3-INDOLE ACETAMIDE
    • bmse000696
    • Indole-3
    • Indole-3-acetamide (6CI, 8CI)
    • AM1212
    • 1H-Indole-3-ethanimidic acid
    • EN300-74842
    • EINECS 212-904-4
    • DB08652
    • DTXSID60236686
    • CS-W017500
    • FT-0615869
    • Indole-3-acetamide, 98%
    • A15869
    • SCHEMBL8082815
    • NSC1969
    • 879-37-8
    • I0668
    • 2-(1H-indol-3-yl)-acetamide
    • 99FEA035-A073-4863-9F14-923310E3BC45
    • NS00039231
    • Auxin amide
    • SY014237
    • Oprea1_704903
    • SCHEMBL40822
    • CHEBI:16031
    • Q27097844
    • Z33546521
    • FS-2701
    • NSC-1969
    • AC-23418
    • InChI=1/C10H10N2O/c11-10(13)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,12H,5H2,(H2,11,13)
    • 3-Indolylacetamide;NSC 1969
    • 879-06-1
    • HY-W016784
    • MFCD00005641
    • Indole--d5-3-acetaMide
    • ZOAMBXDOGPRZLP-UHFFFAOYSA-
    • SB15031
    • HMS1740A02
    • HB0341
    • IAM
    • CCG-266389
    • I-0900
    • UNII-O9SEW65XW3
    • HMS3604E11
    • s5610
    • AKOS001129741
    • C02693
    • BCP27037
    • 2-(1H-Indol-3-yl)acetamide #
    • Indole-3-acetamide,98%
    • Indole-3-acetamide; 2-(1H-Indol-3-yl)acetamide; 2-(3-Indolyl)acetamide; 3-Indolylacetamide; NSC 1969
    • DTXCID90159177
    • DB-011565
    • 2-(1H-indol-3-yl)acetamide
    • MDL: MFCD00005641
    • 인치: 1S/C10H10N2O/c11-10(13)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,12H,5H2,(H2,11,13)
    • InChIKey: ZOAMBXDOGPRZLP-UHFFFAOYSA-N
    • 미소: O=C(CC1C2C(=CC=CC=2)NC=1)N

계산된 속성

  • 정밀분자량: 174.07900
  • 동위원소 질량: 174.079
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 2
  • 수소 결합 수용체 수량: 1
  • 중원자 수량: 13
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 205
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 0.8
  • 표면전하: 0
  • 토폴로지 분자 극성 표면적: 58.9
  • 상호 변형 이기종 수량: 3

실험적 성질

  • 색과 성상: 미확정
  • 밀도: 1.285 g/cm1.285
  • 융해점: 152.0 to 156.0 deg-C
  • 비등점: 469.7°C at 760 mmHg
  • 플래시 포인트: 237.8 °C
  • 굴절률: 1.687
  • PSA: 58.88000
  • LogP: 1.89600
  • 용해성: 미확정

2-(1H-indol-3-yl)acetamide 보안 정보

2-(1H-indol-3-yl)acetamide 세관 데이터

  • 세관 번호:2933990090
  • 세관 데이터:

    중국 세관 번호:

    2933990090

    개요:

    2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

    신고 요소:

    제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자

    요약:

    2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

2-(1H-indol-3-yl)acetamide 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
BAI LING WEI Technology Co., Ltd.
123823-25G
Indole-3-acetamide, 98%
879-37-8 98%
25G
¥ 962 2022-04-26
Enamine
EN300-74842-0.1g
2-(1H-indol-3-yl)acetamide
879-37-8 95.0%
0.1g
$19.0 2025-03-21
Key Organics Ltd
FS-2701-5MG
2-(1H-Indol-3-yl)acetamide
879-37-8 >95%
5mg
£42.00 2025-02-09
TRC
I577491-5g
1H-Indole-3-acetamide
879-37-8
5g
$91.00 2023-05-18
eNovation Chemicals LLC
D403997-1kg
3-Indoleacetamide
879-37-8 97%
1kg
$1200 2024-06-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1045554-100g
Indole-3-acetamide
879-37-8 98%
100g
¥ȍǨƊ 2023-07-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ2205-25G
2-(1H-indol-3-yl)acetamide
879-37-8 95%
25g
¥ 290.00 2023-04-13
eNovation Chemicals LLC
D382729-100g
3-Indoleacetamide
879-37-8 97%
100g
$270 2024-05-24
Ambeed
A163352-100mg
Indole-3-acetamide
879-37-8 98%
100mg
$5.0 2025-02-26
Hello Bio
HB0341-100mg
Indole-3-acetamide
879-37-8 >98%
100mg
£78 2023-05-25

2-(1H-indol-3-yl)acetamide 합성 방법

합성회로 1

반응 조건
1.1 Catalysts: Nitrile hydratase
참조
Synthesis of various aromatic amide derivatives using nitrile hydratase of Rhodococcus rhodochrous J1
Mauger, Jacques; et al, Tetrahedron, 1989, 45(5), 1347-54

합성회로 2

반응 조건
1.1 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C → rt
참조
Design, synthesis and anti-AD effects of dual inhibitor targeting glutaminyl cyclase/GSK-3β
Xie, Yazhou; et al, European Journal of Medicinal Chemistry, 2023, 248,

합성회로 3

반응 조건
1.1 Reagents: Oxygen Solvents: Water ;  20 min, pH 7.8, 37 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
참조
Production of indole-3-acetic acid and related indole derivatives from L-tryptophan by Rubrivivax benzoatilyticus JA2
Mujahid, Md.; et al, Applied Microbiology and Biotechnology, 2011, 89(4), 1001-1008

합성회로 4

반응 조건
1.1 Reagents: Potassium tert-butoxide Catalysts: Stereoisomer of dibromo[(1,2,5,6-η)-1,5-cyclooctadiene][6-phenyl-7-(phenylmethyl… Solvents: tert-Butanol ;  24 h, 70 °C
참조
Aerobic oxidation of primary amines to amides catalyzed by an annulated mesoionic carbene (MIC) stabilized Ru complex
Yadav, Suman; et al, Catalysis Science & Technology, 2021, 11(21), 7018-7028

합성회로 5

반응 조건
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Tetrahydrofuran ;  1.5 h, rt
1.2 Reagents: Ammonia Solvents: Water ;  18 h, rt
참조
Development of [18F]Maleimide-Based Glycogen Synthase Kinase-3β Ligands for Positron Emission Tomography Imaging
Hu, Kongzhen; et al, ACS Medicinal Chemistry Letters, 2017, 8(3), 287-292

합성회로 6

반응 조건
1.1 Reagents: Phosphorus trichloride ;  5 min, 50 - 55 °C
1.2 3 h, 50 - 55 °C
1.3 Reagents: Ammonia Solvents: Water ;  pH 8, cooled
참조
Direct reductive coupling of indoles to nitrostyrenes en route to (indol-3-yl)acetamides
Aksenov, Alexander V.; et al, RSC Advances, 2016, 6(96), 93881-93886

합성회로 7

반응 조건
1.1 Reagents: Glucose ,  Disodium NADH ,  Glucose dehydrogenase Catalysts: Tryptophan 2-monooxygenase ,  Riboflavin reductase (NADPH) ;  48 h, 30 °C
참조
Versatile and facile one-pot biosynthesis for amides and carboxylic acids in E. coli by engineering auxin pathways of plant microbiomes
Menon, Navya; et al, ACS Catalysis, 2022, 12(4), 2309-2319

합성회로 8

반응 조건
1.1 Reagents: Sulfur Solvents: Pyridine
참조
Oxidative degradation of a-substituted carboxylic acids
Feichtinger, Hans, Chemische Berichte, 1962, 95, 2238-42

합성회로 9

반응 조건
참조
Synthesis and properties of azoles and their derivatives. 32. Synthesis and some reactions of hydrochlorides of indolylcarboxylic acid iminoesters
Kelarev, V. I.; et al, Khimiya Geterotsiklicheskikh Soedinenii, 1980, (5), 645-50

합성회로 10

반응 조건
1.1 Reagents: Hydrochloric acid
2.1 -
참조
Synthesis and properties of azoles and their derivatives. 32. Synthesis and some reactions of hydrochlorides of indolylcarboxylic acid iminoesters
Kelarev, V. I.; et al, Khimiya Geterotsiklicheskikh Soedinenii, 1980, (5), 645-50

합성회로 11

반응 조건
1.1 Catalysts: Tryptophan synthase ;  48 h, 30 °C
1.2 Reagents: Glucose ,  Disodium NADH ,  Glucose dehydrogenase Catalysts: Tryptophan 2-monooxygenase ,  Riboflavin reductase (NADPH) ;  48 h, 30 °C
참조
Versatile and facile one-pot biosynthesis for amides and carboxylic acids in E. coli by engineering auxin pathways of plant microbiomes
Menon, Navya; et al, ACS Catalysis, 2022, 12(4), 2309-2319

합성회로 12

반응 조건
1.1 Reagents: Formic acid ,  Hydrogen Catalysts: Palladium Solvents: Methanol ;  3 h, -10 °C; 1 h, -10 °C → 10 °C
참조
The first isocyanide of plant origin expands functional group diversity in cruciferous phytoalexins: synthesis, structure and bioactivity of isocyalexin A
Pedras, M. Soledade C.; et al, Organic & Biomolecular Chemistry, 2012, 10(18), 3613-3616

합성회로 13

반응 조건
1.1 Reagents: Water Catalysts: Ruthenium, tetracarbonyl-μ-hydrotrihydro-μ-hydroxy-μ3-hydroxy-μ4-oxotetrakis(tri… ;  18 h, 80 - 95 °C
참조
Kinetic, Spectroscopic, and X-Ray Crystallographic Evidence for the Cooperative Mechanism of the Hydration of Nitriles Catalyzed by a Tetranuclear Ruthenium-μ-oxo-μ-hydroxo Complex
Yi, Chae S.; et al, Organometallics, 2008, 27(9), 2030-2035

합성회로 14

반응 조건
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  cooled; 4 h, rt
1.2 Reagents: Ammonia Solvents: Water ;  cooled; 3 h, cooled
참조
Synthesis, single crystal X-ray analysis and vibrational spectral studies of 3,4-di(1H-indol-3-yl)-1H-pyrrole-2,5-dione
Guo, Qian; et al, Journal of Molecular Structure, 2023, 1281,

합성회로 15

반응 조건
1.1 Reagents: Ammonia Solvents: Water ;  cooled; 3 h, rt
참조
Synthesis, single crystal X-ray analysis and vibrational spectral studies of 3,4-di(1H-indol-3-yl)-1H-pyrrole-2,5-dione
Guo, Qian; et al, Journal of Molecular Structure, 2023, 1281,

합성회로 16

반응 조건
1.1 Catalysts: Indole-3-acetic acid synthetase Solvents: Water ;  6 h, pH 8, 37 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
참조
Tryptophan-dependent indole-3-acetic acid biosynthesis by 'IAA-synthase' proceeds via indole-3-acetamide
Pollmann, Stephan; et al, Phytochemistry (Elsevier), 2009, 70(4), 523-531

2-(1H-indol-3-yl)acetamide Raw materials

2-(1H-indol-3-yl)acetamide Preparation Products

2-(1H-indol-3-yl)acetamide 공급 업체

Tiancheng Chemical (Jiangsu) Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:879-37-8)3-Indoleacetamide
주문 번호:3439949
인벤토리 상태:in Stock
재다:Company Customization
순결:98%
마지막으로 업데이트된 가격 정보:Friday, 18 April 2025 17:09
가격 ($):discuss personally

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:879-37-8)2-(1H-indol-3-yl)acetamide
A15869
순결:99%
재다:1kg
가격 ($):706.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:879-37-8)3-Indoleacetamide
sfd3104
순결:99%
재다:200KG
가격 ($):문의